![molecular formula C15H15N3O2S B2865767 1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 94052-55-8](/img/structure/B2865767.png)
1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
Triazoles are five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized using various methods . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
The molecular formula of a triazole is C2H3N3 . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Scientific Research Applications
Catalytic Synthesis of 1,2,3-Triazoles
1,2,3-triazoles represent a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are a versatile framework and can be observed in uncountable molecules useful in medicine and photochemistry . The synthesis of 1,2,3-triazoles has seen significant progress, with particular emphasis on the development of new catalytic and eco-compatible approaches .
Organic Synthesis
N -Sulfonyl-1,2,3-triazole, an important class of five-membered nitrogen-containing organic compounds, has been found processing widespread application in the synthesis of various nitrogen-containing organic compounds, especially heterocyclic or amino-substituted aromatic rings .
Medicine
1,2,3-triazoles are observed in numerous molecules useful in medicine . They have been widely explored, both in terms of pure synthesis and in terms of evaluation of their usefulness in medicine .
Agriculture
1,2,3-triazoles have also found applications in agriculture . Their properties are related to the possibility to insert in simple and versatile ways functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .
Photochemistry
1,2,3-triazoles are useful in photochemistry . Being a versatile framework, such an aromatic ring can be observed in uncountable molecules useful in this field .
Drug Discovery
1,2,3-triazole moieties are enticing prototypes due to their great stability in both oxidizing and reducing conditions as well as their potential to establish hydrogen bonds, which boost their solubility and promote binding towards biomolecular targets . This makes them very useful in the process of discovering new structures for pharmaceutical applications .
Mechanism of Action
Target of Action
1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole is a type of 1,2,3-triazole compound. These compounds are known to interact with diverse enzymes and receptors in organisms .
Mode of Action
1,2,3-triazoles are known to interact with their targets through weak interactions . They can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .
Biochemical Pathways
1,2,3-triazoles have been reported to exert anticancer effects through different modes of actions . They exert anticancer effects via inhibition of enzymes, carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3‐dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), which play a role in the progression of this deadly disease .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that they may have good bioavailability and stability in the body.
Result of Action
1,2,3-triazoles have been reported to have anticancer effects . They can inhibit cancer cell growth and induce apoptosis .
Action Environment
The high chemical stability of 1,2,3-triazoles suggests that they may be stable under a variety of environmental conditions .
Safety and Hazards
properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-8-11(2)15(12(3)9-10)21(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVZUOWHBWKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole |
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